Compound Description: This compound features a central pyrazole ring with an envelope conformation, alongside thiazole and triazole rings. The crystal structure reveals a twisted molecular conformation due to the dihedral angles between these rings [].
Compound Description: This compound, synthesized through an unexpected ring closure, contains a 1,3,4-thiadiazole ring system linked to a 1,2,3-triazole ring and a sulfonic acid-substituted benzene ring. The molecule exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].
Compound Description: SR 121787 is a novel antiaggregating agent that acts as a fibrinogen receptor (GpIIb-IIIa) antagonist. It demonstrates potent and long-acting antithrombotic activity both in vitro and in vivo [].
Compound Description: This compound features a thiazine ring adopting a half-chair conformation, with a methyl group at the N3 position in an axial orientation. The molecule exhibits intramolecular and intermolecular hydrogen bonding involving the hydroxyl and carboxamide groups [].
Compound Description: This series of bi-heterocyclic compounds combines 1,3-thiazole and 1,3,4-oxadiazole moieties. They demonstrate potential as therapeutic agents against Alzheimer's disease and diabetes, exhibiting notable inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase [].
Compound Description: Compound 4 displays high binding affinity for metabotropic glutamate 1 (mGlu1) receptors (Ki = 13.6 nM). It has been radiolabeled with carbon-11 for use as a potential positron emission tomography (PET) imaging agent for mGlu1 in the brain [].
Compound Description: Synthesized as a potential fungicidal agent, this compound features a thiazole ring system connected to a triazole ring and a chlorophenyl group. The molecule's conformation is characterized by a dihedral angle of 38.5° between the thiazole and triazole rings [].
Compound Description: This molecule consists of a thiazole ring linked to a fluorophenyl group and a benzamide moiety substituted with a methoxyphenyl group. Its crystal structure reveals intermolecular hydrogen bonding involving the amide group [].
Compound Description: Structurally similar to compound 8, this molecule replaces the fluorine atom on the phenyl ring with a methyl group. The crystal structure reveals intermolecular hydrogen bonding involving the amide group and weak C–H⋯O and C–H⋯π interactions [].
Compound Description: HEC72702 represents a novel hepatitis B virus (HBV) capsid inhibitor derived from the clinical candidate GLS4. It displays potent anti-HBV activity, reduced hERG activity, and improved pharmacokinetic properties, making it a promising candidate for further development [].
Compound Description: This compound consists of a thiazole ring connected to a sulfonamide group and further substituted with methylphenyl groups. Its crystal structure reveals anti conformations for the methylphenylsulfonyl groups and intermolecular hydrogen bonding [].
Compound Description: This study describes the synthesis of spiropyrrolizidine analogues derived from a Rosuvastatin intermediate, N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. The synthesized compounds are structurally related to Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels [].
Compound Description: This compound contains a thiazole ring linked to a cyclobutyl group and further substituted with a benzylidene acetohydrazide moiety. The molecule exhibits intramolecular and intermolecular hydrogen bonding [].
Compound Description: This compound comprises a thiazole ring directly linked to an isoxazole ring bearing a carboxamide group. The molecule exhibits intermolecular hydrogen bonding, forming chains along the b-axis direction in its crystal structure [].
Compound Description: This hydrazide derivative features a thiazole ring attached to a cyclobutyl group and further substituted with a naphthylmethylidene acetohydrazide moiety. The molecule's crystal structure is stabilized by weak intermolecular hydrogen bonding [].
Compound Description: This compound contains a thiazole ring substituted with a methyl group, a phenyl ring, and a phenylethanol group. It forms extended chains through intermolecular hydrogen bonding involving the hydroxyl group [].
Compound Description: This compound comprises a thiazole ring linked to a triazole ring and further substituted with a bromomethoxyphenyl group. The molecule exhibits a nearly planar conformation [].
Compound Description: This series of quinazolin-4-one derivatives incorporates a thiazole ring substituted with a substituted phenyl group. These compounds exhibited potent anticancer activity against HT-29 human colorectal adenocarcinoma cells in vitro. Molecular docking studies suggest that they exert their effects by binding to the p38α MAP kinase, a key signaling protein involved in cell proliferation and survival [].
Compound Description: This binary complex consists of two molecules: 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) and 5-methyl-1,3-thiazol-2(3H)-imine. The complex is stabilized by various intermolecular interactions, including hydrogen bonding [].
Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor [].
Compound Description: This amide derivative was unexpectedly obtained as the major product in an attempt to synthesize an amidoxime. The formation of the amide instead of the expected amidoxime is attributed to the strong electron-withdrawing effect of the nitro group and the polar protic nature of the solvent used [].
Compound Description: This compound and its series represent a novel class of polyfunctionalized 2-azitidinone derivatives containing a sulfonamide functionality. These compounds have shown potential antibacterial and antioxidant properties [].
Compound Description: This compound contains a dihydroimidazothiazole ring system linked to a pyridine ring and substituted with two 4-fluorophenyl groups. The crystal structure reveals intermolecular hydrogen bonding and a disordered fluorine atom [].
Compound Description: This series of compounds features a nitroindole carbohydrazide moiety attached to a thiazole ring. These compounds were synthesized and evaluated for their antifungal and antibacterial activities, showing promising results for some derivatives [].
Compound Description: This compound contains a thiazole ring substituted with a chloromethylphenyl group and a 4-fluorophenyl group. It was synthesized and evaluated for its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum [].
Compound Description: This compound features a thiazole ring linked to a triazole ring, a ferrocenyl group, and a nitrobenzamide moiety. The crystal structure reveals intermolecular hydrogen bonding [].
Compound Description: AR-A014418 is a known inhibitor of glycogen synthase kinase 3β (GSK-3β), a serine/threonine protein kinase that plays a role in various cellular processes, including glycogen metabolism, cell signaling, and neurotransmission [].
Compound Description: This compound is a derivative of AR-A014418 (N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea), a known GSK-3β inhibitor. This derivative exhibits a nearly planar conformation and forms one-dimensional chains through N—H⋯O hydrogen bonds in its crystal structure [].
Compound Description: This compound features two thiazole rings, a pyrrolizine ring system, and an indolone moiety. Its crystal structure is stabilized by intermolecular hydrogen bonding and C–H⋯π interactions [].
Compound Description: This compound features a thiazole ring connected to a triazole ring, a difluorophenyl group, and a fluorobenzamide moiety. Its crystal structure reveals intermolecular hydrogen bonding [].
Compound Description: This compound represents a key intermediate in the synthesis of Rosuvastatin, a statin drug used to lower cholesterol levels. It contains a pyrimidine ring substituted with a fluorophenyl, methyl, and isopropyl group, along with a methanesulfonamide moiety [].
Compound Description: This compound is a novel azo-dye ligand that has been used to synthesize mononuclear Cu(II), Co(II), and Ni(II) complexes. The complexes exhibit good antibacterial activity against various microbial strains and show higher activity than the free ligand. The metal complexes also exhibit significant DNA cleavage activity and anticancer properties [].
Compound Description: PF-06767832 is a potent and selective M1 positive allosteric modulator (PAM) that demonstrates good brain penetration and pharmacokinetic properties. Despite its selectivity for M1, PF-06767832 still exhibits gastrointestinal and cardiovascular side effects, suggesting that M1 activation contributes to the cholinergic liabilities observed with nonselective muscarinic agonists [].
Compound Description: This series of bi-heterocyclic propanamides incorporates both 1,3-thiazole and 1,3,4-oxadiazole rings. These compounds exhibit potent urease inhibitory activity and demonstrate low cytotoxicity, making them promising candidates for further development as therapeutic agents [].
Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This compound exhibits nanomolar affinity for CRF1 receptors and demonstrates good oral bioavailability and a long duration of action [].
Compound Description: This series of isoxazolyl thiazolyl thiazolidinones incorporates both thiazole and isoxazole rings. The compounds were synthesized and characterized, but their biological activities were not reported in the provided abstract [].
Compound Description: SSR125543A is a potent and selective CRF1 receptor antagonist. This compound exhibits anxiolytic- and antidepressant-like effects in various rodent models of stress and anxiety [].
38. 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one []* Compound Description: These compounds contain a benzoxazolinone ring system connected to a fluorophenylpiperazine moiety. The crystal structure reveals intermolecular C—H⋯O contacts and a nearly perpendicular orientation between the benzoxazolinone and piperazine rings []. * Relevance: Both compounds in this study contain a 4-fluorophenyl group, similar to N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide. This structural similarity suggests a potential for overlapping biological activities or physicochemical properties.
39. Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2 N 1,O 3]nickel(II) []* Compound Description: This nickel(II) complex features a distorted octahedral geometry around the nickel ion, which is coordinated by two nitronyl nitroxide radical ligands and two azide anions. The ligands contain a thiazole ring and an imidazoline ring [].* Relevance: This compound shares the 1,3-thiazol-2-yl moiety with N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide. This structural similarity suggests that the nickel complex might exhibit some biological or chemical properties related to the target compound.
40. N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate []* Compound Description: This invention focuses on developing a novel method to synthesize N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate, aiming to improve its stability and release kinetics []. * Relevance: This compound and N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide share the -N-(4-methyl-1,3-thiazol-2-yl)-acetamide core. Despite variations in substituents, this common structural fragment suggests potential similarities in their chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.